molecular formula C36H52O15 B089052 Hellebrin CAS No. 13289-18-4

Hellebrin

Cat. No.: B089052
CAS No.: 13289-18-4
M. Wt: 724.8 g/mol
InChI Key: DCSLTSSPIJWEJN-YRFFWODSSA-N
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Safety and Hazards

When handling Hellebrin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Hellebrin and its aglycone form, hellebrigenin, have been patented as lead compounds to treat cancer . Their binding affinity to the Na+/K±ATPase and their in vitro growth inhibitory effects in cancer cells suggest potential for further development and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hellebrin is typically extracted from the roots and rhizomes of Helleborus species. The extraction process involves the use of organic solvents to isolate the glycosides, followed by purification steps such as chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Helleborus plants, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Hellebrin involves a series of reactions to form the desired product. The key steps in the synthesis pathway include the formation of a benzene ring, introduction of an aldehyde group, and formation of a lactone ring.", "Starting Materials": [ "Phenol", "Chloroform", "Sodium hydroxide", "Ethyl acetate", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Potassium hydroxide", "Methanol", "Chlorine", "Sulfuric acid", "Sodium carbonate" ], "Reaction": [ "Step 1: Chlorination of Phenol with Chlorine and Sulfuric Acid to form 2-chlorophenol", "Step 2: Conversion of 2-chlorophenol to 2-chlorobenzaldehyde using Sodium Hydroxide and Chloroform", "Step 3: Conversion of 2-chlorobenzaldehyde to 2-hydroxy-3-(2-chlorophenyl) propanal using Sodium Borohydride and Acetic Anhydride", "Step 4: Cyclization of 2-hydroxy-3-(2-chlorophenyl) propanal to form 5-(2-chlorophenyl)-2,3-dihydro-4H-pyran-4-one using Potassium Hydroxide and Methanol", "Step 5: Oxidation of 5-(2-chlorophenyl)-2,3-dihydro-4H-pyran-4-one to form Hellebrin using Sodium Carbonate and Acetic Acid" ] }

13289-18-4

Molecular Formula

C36H52O15

Molecular Weight

724.8 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1

InChI Key

DCSLTSSPIJWEJN-YRFFWODSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

Appearance

Assay:≥99%A solid

13289-18-4

Pictograms

Acute Toxic

synonyms

3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide
corelborin
corelborine
hellebrin

Origin of Product

United States

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